molecular formula C23H16ClN5O2S B14919681 2-{[4-(4-chlorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(quinolin-4-yl)acetamide

2-{[4-(4-chlorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(quinolin-4-yl)acetamide

Cat. No.: B14919681
M. Wt: 461.9 g/mol
InChI Key: SFUKISPPOKCIDZ-UHFFFAOYSA-N
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Description

2-{[4-(4-chlorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(quinolin-4-yl)acetamide is a complex organic compound that features a combination of several functional groups, including a triazole ring, a furan ring, and a quinoline moiety

Preparation Methods

The synthesis of 2-{[4-(4-chlorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(quinolin-4-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route can be summarized as follows:

    Formation of the Triazole Ring: The synthesis begins with the formation of the triazole ring through a cyclization reaction involving a hydrazine derivative and a suitable aldehyde or ketone.

    Introduction of the Furan Ring: The furan ring is introduced via a condensation reaction with a furan derivative.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is attached through a substitution reaction, often using a chlorinated aromatic compound.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the triazole intermediate with a thiol derivative.

    Attachment of the Quinoline Moiety: Finally, the quinoline moiety is introduced through a coupling reaction with a quinoline derivative.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2-{[4-(4-chlorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(quinolin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the triazole ring or other functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.

    Coupling Reactions: The quinoline moiety can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Scientific Research Applications

2-{[4-(4-chlorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(quinolin-4-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features and ability to interact with biological targets.

    Pharmacology: Research focuses on its potential as a drug candidate, exploring its pharmacokinetics, bioavailability, and therapeutic efficacy.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in studies to understand its interaction with enzymes, receptors, and other biological macromolecules.

Mechanism of Action

The mechanism of action of 2-{[4-(4-chlorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(quinolin-4-yl)acetamide involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The furan and quinoline moieties may contribute to the compound’s ability to intercalate with DNA or disrupt cellular membranes, leading to its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar compounds include other triazole derivatives, such as:

    Fluconazole: An antifungal agent with a triazole ring, used to treat fungal infections.

    Ritonavir: An antiretroviral drug with a triazole moiety, used in the treatment of HIV/AIDS.

    Voriconazole: Another antifungal agent with a triazole ring, used to treat serious fungal infections.

Properties

Molecular Formula

C23H16ClN5O2S

Molecular Weight

461.9 g/mol

IUPAC Name

2-[[4-(4-chlorophenyl)-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-quinolin-4-ylacetamide

InChI

InChI=1S/C23H16ClN5O2S/c24-15-7-9-16(10-8-15)29-22(20-6-3-13-31-20)27-28-23(29)32-14-21(30)26-19-11-12-25-18-5-2-1-4-17(18)19/h1-13H,14H2,(H,25,26,30)

InChI Key

SFUKISPPOKCIDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)NC(=O)CSC3=NN=C(N3C4=CC=C(C=C4)Cl)C5=CC=CO5

Origin of Product

United States

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